molecular formula C16H23NO4 B1344239 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid CAS No. 213772-01-1

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid

Cat. No.: B1344239
CAS No.: 213772-01-1
M. Wt: 293.36 g/mol
InChI Key: PCKHPPARUKMUTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 213772-01-1

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly within the context of enzyme inhibition and modulation of cellular pathways.

  • Target Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular processes such as apoptosis and cell proliferation.
  • Biochemical Pathways : By inhibiting these enzymes, the compound may alter key biochemical pathways, affecting gene expression and cellular behavior.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of acute myeloid leukemia cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an inhibitor for several target enzymes, which is critical for its biological effects:

  • Example : It has been identified as a potent inhibitor of bromodomain-containing proteins, specifically affecting the regulation of transcription factors involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating good bioavailability.
  • Metabolism : It is primarily metabolized in the liver through phase I and phase II reactions, which influences its efficacy and safety profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionTargets bromodomain-containing proteins
Metabolic StabilityMaintains activity over extended periods

Case Studies

  • Anticancer Activity :
    • A study reported that this compound showed dose-dependent inhibition of tumor growth in animal models, highlighting its potential as a therapeutic agent against malignancies .
  • Mechanistic Insights :
    • Further research focused on the compound's interaction with specific proteins involved in cell cycle regulation, revealing insights into its role in inducing apoptosis in cancer cells .

Properties

IUPAC Name

4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKHPPARUKMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626357
Record name 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213772-01-1
Record name 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of benzyl-(4-hydroxy-butyl)-carbamic acid tert butyl ester (9.4 g, 33.7 mmol) in anhydrous dimethyl formamide “DMF” (40 mL) was cooled in an ice bath. Pyridinium dichromate (44 g, 117 mmol) was added in 4 portions of with 15 min intervals. The reaction mixture was allowed to stir overnight at room temperature resulting in a viscous black slurry. The slurry was poured into water (400 mL), acidified to pH 1 with concentrated HCl and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with, 5% NaHSO4 (100 mL), water (4×300 mL). Subsequently, the organic layer was extracted with 1M NaOH (150, 75, and 50 mL). The combined aqueous layers were cooled with an ice bath and the pH was adjusted to 3 with concentrated HCl. The resulting white suspension was extracted three times with ethyl acetate (3×200 mL) and the combined organic layers were dried over Na2SO4, filtered, and the solvent was evaporated in vacuo to give N-benzyl-N-(t-butoxy-carbonyl)-4-amino-1-butanoic acid (4.0 g, 40%) as viscous oil. 1H NMR (CDCl3): δ 7.23-7.35 (m, 5H); 4.41 (bs, 2H); 3.29 (bs, 1H); 3.19 (bs, 1H); 2.33 (bs, 2H); 1.82 (bs, 2H); 1.46 (bs, 9H).
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9.4 g
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